1-(3-Ethyloxetan-3-yl)piperazine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

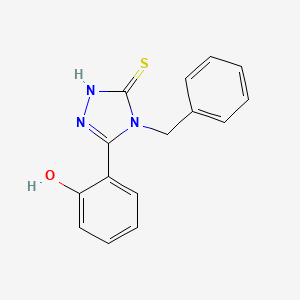

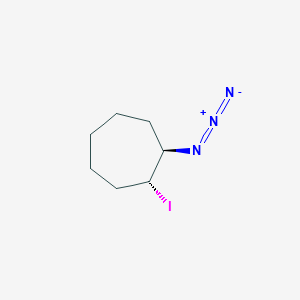

“1-(3-Ethyloxetan-3-yl)piperazine” is a chemical compound with the CAS Number: 1903713-56-3 . It has a molecular weight of 170.25 . This compound is not intended for human or veterinary use and is primarily used for research.

Synthesis Analysis

The synthesis of piperazine derivatives, such as “1-(3-Ethyloxetan-3-yl)piperazine”, has been a topic of interest in recent years . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular structure of “1-(3-Ethyloxetan-3-yl)piperazine” is represented by the InChI Code: 1S/C9H18N2O/c1-2-9(7-12-8-9)11-5-3-10-4-6-11/h10H,2-8H2,1H3 . This indicates that the compound consists of 9 carbon atoms, 18 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom .Chemical Reactions Analysis

The chemical reactions involving piperazine derivatives are diverse and complex. For instance, the cyclization of 1,2-diamine derivatives with sulfonium salts leads to protected piperazines . Other reactions include the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing an amino group .Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(3-Ethyloxetan-3-yl)piperazine” include a molecular weight of 170.25 . Other properties such as density, color, hardness, melting and boiling points, and electrical conductivity are not explicitly mentioned in the search results .科学的研究の応用

Dopamine Receptor Interaction

Substituted 1-[2-(diphenylmethoxy)ethyl]piperazines, a category which includes compounds similar to "1-(3-Ethyloxetan-3-yl)piperazine", have been tested for their affinity to dopamine binding sites in rat corpus striatum membrane preparations. Studies have shown that certain substitutions on the piperazine derivatives can significantly enhance their ability to displace dopamine from its binding sites, indicating a potential for research into dopaminergic activity and related pharmacological applications (P. V. D. Zee & W. Hespe, 1985).

Novel Insecticides Development

Research has explored the use of piperazine derivatives as lead compounds for new insecticides with novel modes of action. The design, synthesis, and evaluation of these compounds have shown growth-inhibiting activities or larvicidal activities against certain pests, suggesting their potential in agricultural applications (M. Cai et al., 2010).

Antimicrobial and Antifungal Activities

Piperazine derivatives have been synthesized and characterized for their in vitro antimicrobial studies. Some synthesized compounds exhibited excellent antibacterial and antifungal activities, compared to standard drugs, highlighting their potential in developing new antimicrobial agents (R. Rajkumar, A. Kamaraj, & K. Krishnasamy, 2014).

Antidepressant and Antianxiety Activities

A novel series of piperazine compounds have been synthesized and tested for antidepressant and antianxiety activities in animal models. Results indicate these compounds can significantly reduce immobility times and show significant antianxiety activity, suggesting a potential for therapeutic applications in treating depression and anxiety (J. Kumar et al., 2017).

HIV-1 Reverse Transcriptase Inhibitors

Research into bis(heteroaryl)piperazines (BHAPs) as non-nucleoside HIV-1 reverse transcriptase inhibitors has led to the discovery of compounds with significantly potent activity. These findings support the potential of piperazine derivatives in the development of new treatments for HIV-1 (D. Romero et al., 1994).

特性

IUPAC Name |

1-(3-ethyloxetan-3-yl)piperazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O/c1-2-9(7-12-8-9)11-5-3-10-4-6-11/h10H,2-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBAXMNUXMLBSBQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(COC1)N2CCNCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Ethyloxetan-3-yl)piperazine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2656417.png)

![(2Z)-2-[(5-chloro-2-methoxyphenyl)imino]-7-hydroxy-2H-chromene-3-carboxamide](/img/structure/B2656423.png)

![4-(2-Methyl-1,3-oxazol-4-yl)-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzenesulfonamide](/img/structure/B2656424.png)

![N-[cyano(2,3-dichlorophenyl)methyl]-3-methoxy-2,2-dimethylpropanamide](/img/structure/B2656429.png)

![2-Chloro-N-[6-(4-fluorophenyl)-2-methylpyrimidin-4-yl]acetamide](/img/structure/B2656430.png)

![3-Spiro[3.3]heptan-3-ylbenzoic acid](/img/structure/B2656431.png)

![N-(4-fluorobenzyl)-2-(5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2656432.png)

![N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)quinoxaline-6-carboxamide](/img/structure/B2656433.png)